molecular formula C12H8N4O2 B068145 5-Nitro-6-amino-1,10-phenanthroline CAS No. 168646-53-5

5-Nitro-6-amino-1,10-phenanthroline

Cat. No. B068145
M. Wt: 240.22 g/mol
InChI Key: FPDWWTWQUVUMJH-UHFFFAOYSA-N
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Description

5-Nitro-6-amino-1,10-phenanthroline (5-NP) is a derivative of o-Phenanthroline. It acts as a mediator of glucose oxidase (GOX) and has antituberculous activity. It can be applied as redox mediators for oxidases and is suitable for the development of reagent-less biosensors and biofuel cells .


Synthesis Analysis

The synthesis of 5-Nitro-6-amino-1,10-phenanthroline was achieved by dissolving 5-Nitro-1,10-phenanthroline in a mixture of ethanol/dioxane and heating it until all the solids were dissolved. It was then rapidly cooled to form a fine suspension .


Molecular Structure Analysis

The molecular structure of 5-Nitro-6-amino-1,10-phenanthroline is C12H8N4O2 . Further analysis of the molecular structure is not available from the search results.


Chemical Reactions Analysis

A new spectrophotometric method was developed for the determination of Fe (II) with 5-Nitro-6-amino-1,10-phenanthroline (NAF). The method is based on the formation of a colored product between Fe (II) and NAF .


Physical And Chemical Properties Analysis

5-Nitro-6-amino-1,10-phenanthroline has a molecular weight of 240.22 and a predicted density of 1.518±0.06 g/cm3. Its boiling point is predicted to be 510.9±45.0 °C . It appears as a light yellow to yellow-brown crystalline powder .

Scientific Research Applications

  • Biosensors and Biofuel Cells : 5-Nitro-1,10-phenanthroline (5NP) and its derivatives have been studied for their potential in biosensor and biofuel cell development. These compounds, especially those containing amino groups, have shown promising results as redox mediators for oxidases, making them suitable for reagent-less biosensors and biofuel cells (Oztekin et al., 2010).

  • Synthesis of Amino Compounds : 5NP has been used in the synthesis of amino compounds like 5-Amino-1,10-phenanthroline. Different reduction systems have been explored for this purpose, with 5% Pd/C and hydrazine hydrate showing effective reduction (Wu Yu-xiong, 2005).

  • Antimicrobial Properties : 5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis, including activation in an F420-dependent manner and inducing autophagy in macrophages to kill intracellular bacteria (Kidwai et al., 2017).

  • Synthesis of Ligands : 5NP has been used in the synthesis of various ligands like 5-isothiocyanato-1,10-phenanthroline, which can form covalently bonded nanohybrid structures in transition metal complex-silica systems (Khimich et al., 2006).

  • Antiplasmodial Activity : Derivatives of 5-nitro-1,10-phenanthroline hydrate have shown promising in vitro antiplasmodial activity against strains of Plasmodium falciparum (Hadanu et al., 2012).

  • Interactions with Transition Metal Complexes : 5NP has been studied for its interaction with transition metal complexes, which are important for understanding color-forming processes and reaction kinetics (Bartolotta et al., 1984).

  • Complexation with Metal Ions : Studies have been conducted on the complexation of Cu(II) ion with 5NP and amino acids, providing insights into the formation and stability of these complexes (Inci & Aydın, 2016).

  • Crystal Structure and Spectroscopy : The crystal structure, electronic absorption spectroscopy, and protonation character of 6-nitro-[1,10]phenanthroline-1-ium nitrate, synthesized from 5NP, have been examined (Bei et al., 2004).

  • Cytotoxicity in Cancer Research : Platinum(II)-based metallointercalators using substituted 1,10-phenanthroline ligands, including 5NP, have been synthesized and their cytotoxicity against cancer cells has been investigated (Kemp et al., 2007).

  • Synthesis of Luminescent Materials : 5NP has been used in the synthesis of luminescent materials and its properties, such as luminescence and phosphorescence spectra, have been determined (Xu Cun-jin, 2010).

Safety And Hazards

5-Nitro-6-amino-1,10-phenanthroline should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. It is advised to use only outdoors or in a well-ventilated area .

Future Directions

5-Nitro-6-amino-1,10-phenanthroline has potential applications in the development of reagent-less biosensors and biofuel cells . It can also be used in the spectrophotometric determination of Fe (II) .

properties

IUPAC Name

6-nitro-1,10-phenanthrolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDWWTWQUVUMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578170
Record name 6-Nitro-1,10-phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-amino-1,10-phenanthroline

CAS RN

168646-53-5
Record name 6-Nitro-1,10-phenanthrolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
N Demirhan, FT ELMALI - Turkish Journal of Chemistry, 2003 - journals.tubitak.gov.tr
A new spectrophotometric method is developed for the determination of Fe (II) with 5-nitro-6-amino-1, 10-phenanthroline (NAF). In this work, the effect of factors such as pH, amount of …
Number of citations: 37 journals.tubitak.gov.tr
A Bencini, V Lippolis - Coordination Chemistry Reviews, 2010 - Elsevier
This review will cover the developments in the chemistry of phenanthroline-based ligands in the last 10–15 years. 1,10-Phenanthroline (phen) is a classic ligand in coordination …
Number of citations: 534 www.sciencedirect.com
S Baldwin, KT Lau, RL SHEPHERD… - IEICE transactions on …, 2004 - search.ieice.org
A simple, novel and low cost optical device with the possibility of being integrated into a network of wireless sensors has been developed for the colorimetric detection of iron (II). The …
Number of citations: 12 search.ieice.org
J Bolger, A Gourdon, E Ishow, JP Launay - Inorganic chemistry, 1996 - ACS Publications
The monometallic complexes [(bpy) 2 Ru(tpphz)] 2+ (4) and [(bpy) 2 Os(tpphz)] 2+ (5), where tpphz is the poorly soluble fully aromatic tetrapyrido[3,2-a:2‘,3‘-c:3‘‘,2‘‘-h:2‘‘‘,3‘‘‘-j]phenazine…
Number of citations: 426 pubs.acs.org
S Shi, T Xie, TM Yao, CR Wang, XT Geng, DJ Yang… - Polyhedron, 2009 - Elsevier
Two new Ru(II) complexes, [Ru(bpy) 2 (pmip)] 2+ (1) and [Ru(phen) 2 (pmip)] 2+ (2), have been synthesized and characterized by elemental analysis, ESI-MS and 1 H NMR spectra. …
Number of citations: 28 www.sciencedirect.com
HJ Yu, SM Huang, LY Li, HN Jia, H Chao… - Journal of inorganic …, 2009 - Elsevier
Two new ruthenium complexes [Ru(bpy) 2 (mitatp)](ClO 4 ) 2 1 and [Ru(bpy) 2 (nitatp)](ClO 4 ) 2 2 (bpy=2,2′-bipyridine, mitatp=5-methoxy-isatino[1,2-b]-1,4,8,9-tetraazatriphenylene, …
Number of citations: 108 www.sciencedirect.com
A Mukherjee, O Kokhan, J Huang, J Niklas… - Physical Chemistry …, 2013 - pubs.rsc.org
We have designed two new supramolecular assemblies based on Co(II)-templated coordination of Ru(bpy)32+ (bpy = 2,2′-bipyridyl) analogues as photosensitizers and electron …
Number of citations: 36 pubs.rsc.org
I Erden, N Demirhan, U Avcıata - Synthesis and Reactivity in …, 2006 - Taylor & Francis
A new imidazole ligand, benzo[15‐crown‐5]‐1H‐imidazol[4,5‐f][1,10]phenanthroline (bip) has been synthesized from the reaction of 5,6‐diamino‐1,10‐phenanthroline with 4′‐…
Number of citations: 21 www.tandfonline.com
U Oosthuizen - 2019 - scholar.ufs.ac.za
Organometallic compounds such as Re(I) complexes showed to be toxic to a few cancer cell lines, but lack the property of being selective towards cancer cells for the use as novel …
Number of citations: 2 scholar.ufs.ac.za
A Ghosh, B Ganguly, A Das - Inorganic chemistry, 2007 - ACS Publications
A new ruthenium(II) complex [Ru(bpy) 2 (1-(6-nitro-[1,10]phenanthrolin-5-yl)-3-(4-nitrophenyl)-urea)] (bpy = 2,2‘-bipyridyl) was synthesized and characterized using standard analytical …
Number of citations: 105 pubs.acs.org

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